molecular formula C15H24 B1253691 (+)-alpha-Longipinene CAS No. 5989-08-2

(+)-alpha-Longipinene

Cat. No.: B1253691
CAS No.: 5989-08-2
M. Wt: 204.35 g/mol
InChI Key: HICYDYJTCDBHMZ-COMQUAJESA-N
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Description

(+)-alpha-Longipinene is a naturally occurring sesquiterpene, a class of terpenes that consist of three isoprene units It is found in various essential oils and has a distinctive woody and spicy aroma

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-alpha-Longipinene can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. This reaction typically requires the presence of specific enzymes or catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as essential oils of certain plants. Steam distillation is a widely used method for this purpose. The extracted oil is then subjected to fractional distillation to isolate this compound.

Chemical Reactions Analysis

Types of Reactions

(+)-alpha-Longipinene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of oxygenated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sesquiterpene derivatives.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Oxygenated sesquiterpenes such as alcohols, ketones, and aldehydes.

    Reduction: Reduced sesquiterpenes with fewer double bonds.

    Substitution: Halogenated sesquiterpenes with altered reactivity and stability.

Scientific Research Applications

(+)-alpha-Longipinene has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its use in traditional medicine for treating various ailments.

    Industry: Utilized in the production of fragrances, flavors, and as an additive in cosmetic products.

Mechanism of Action

The mechanism of action of (+)-alpha-Longipinene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity, interaction with cell membranes, and influencing signal transduction pathways. The exact molecular targets and pathways are still under investigation, but its effects on microbial cell walls and inflammatory pathways have been documented.

Comparison with Similar Compounds

(+)-alpha-Longipinene can be compared with other sesquiterpenes such as beta-caryophyllene, alpha-humulene, and germacrene D. These compounds share similar structural features but differ in their specific functional groups and stereochemistry, which result in unique chemical and biological properties. For example:

    Beta-caryophyllene: Known for its anti-inflammatory and analgesic properties.

    Alpha-humulene: Exhibits anti-inflammatory and anticancer activities.

    Germacrene D: Used in perfumery and has potential antimicrobial properties.

Properties

IUPAC Name

(1R,2S,7R,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,8]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10-6-7-11-13-12(10)15(11,4)9-5-8-14(13,2)3/h6,11-13H,5,7-9H2,1-4H3/t11-,12+,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HICYDYJTCDBHMZ-COMQUAJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2C3C1C2(CCCC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H]2[C@@H]3[C@H]1[C@]2(CCCC3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30975297
Record name alpha-Longipinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5989-08-2
Record name α-Longipinene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5989-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Longipinene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Longipinene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30975297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-LONGIPINENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/104AN9V5Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the chemical structure of (+)-alpha-longipinene and how was it determined?

A: this compound possesses a unique carbon skeleton first reported in 1960. [, ] While its exact 3D structure is not explicitly provided in the provided research, key studies utilize techniques like NMR, IR, specific rotation, and mass spectrometry for structural characterization of its derivatives. [, ]

Q2: What are the main sources of this compound?

A: this compound is found in the wood of Pinus sylvestris L. and Swedish sulfate turpentine. [] It's also a component of essential oils in various plants, including Ambrosia artemisiifolia [] and Lantana camara L. leaves and flowers. [] Additionally, it's found in Thai green chili paste (Nam Prig Noom). []

Q3: How does this compound contribute to the aroma profile of foods and plants?

A: While its specific odor profile isn't described in the provided research, its presence in the volatile fraction of Thai green chili paste [], alongside other aromatic compounds like esters and sulfides, suggests it contributes to the overall aroma. Similarly, its identification as a significant component in the essential oils of Ambrosia artemisiifolia [] and Lantana camara L. [] suggests a role in their characteristic scents.

Q4: What is the impact of food processing techniques on this compound levels?

A: Research on Thai green chili paste shows that thermal processing methods (pasteurization, sterilization) decrease this compound levels, while ultra-high pressure processing preserves a greater amount. [] This suggests processing techniques can significantly influence its concentration in food products.

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